ethyl 2-(3,17-diaza-2-azoniaheptacyclo[16.7.1.15,9.02,16.04,14.022,26.013,27]heptacosa-1(25),2(16),3,5,7,9(27),10,12,14,18,20,22(26),23-tridecaen-17-yl)acetate
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Overview
Description
15-(2-ethoxy-2-oxoethyl)-15H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]perimidin-8-ium is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a unique structure that combines elements of acenaphthene, pyridazine, and perimidine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-(2-ethoxy-2-oxoethyl)-15H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]perimidin-8-ium typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acenaphthene core: This can be achieved through the cyclization of naphthalene derivatives.
Introduction of the pyridazine ring: This step often involves the reaction of hydrazine derivatives with diketones.
Formation of the perimidine ring: This can be synthesized through the condensation of aromatic amines with aldehydes or ketones.
Ethoxy-oxoethyl substitution:
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
15-(2-ethoxy-2-oxoethyl)-15H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]perimidin-8-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 15-(2-ethoxy-2-oxoethyl)-15H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]perimidin-8-ium involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate interaction.
Receptor modulation: Acting as an agonist or antagonist to specific receptors.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Acenaphthene derivatives: Compounds with similar acenaphthene cores.
Pyridazine derivatives: Compounds containing pyridazine rings.
Perimidine derivatives: Compounds with perimidine structures.
Uniqueness
15-(2-ethoxy-2-oxoethyl)-15H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]perimidin-8-ium is unique due to its combination of three different heterocyclic structures, which may confer unique chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C28H20N3O2+ |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 2-(3,17-diaza-2-azoniaheptacyclo[16.7.1.15,9.02,16.04,14.022,26.013,27]heptacosa-1(25),2(16),3,5,7,9(27),10,12,14,18,20,22(26),23-tridecaen-17-yl)acetate |
InChI |
InChI=1S/C28H20N3O2/c1-2-33-25(32)16-30-22-13-5-9-18-10-6-14-23(27(18)22)31-24(30)15-21-19-11-3-7-17-8-4-12-20(26(17)19)28(21)29-31/h3-15H,2,16H2,1H3/q+1 |
InChI Key |
URAZUWIWFVRUJA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=CC=CC3=C2C(=CC=C3)[N+]4=C1C=C5C6=CC=CC7=C6C(=CC=C7)C5=N4 |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC3=C2C(=CC=C3)[N+]4=C1C=C5C6=CC=CC7=C6C(=CC=C7)C5=N4 |
Origin of Product |
United States |
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